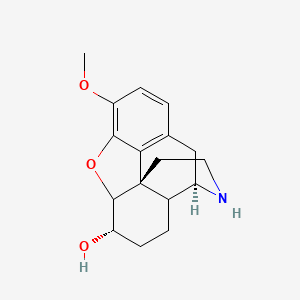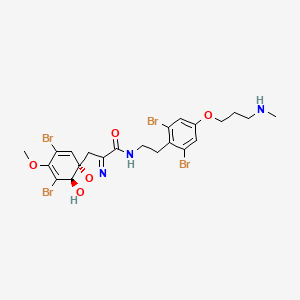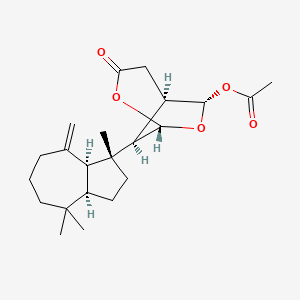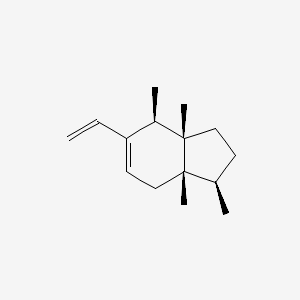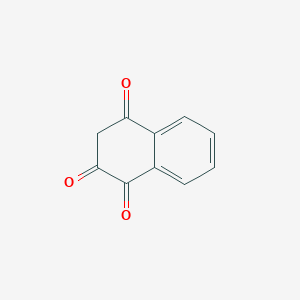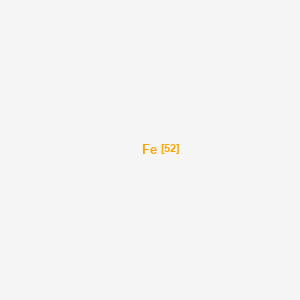
Inosamycin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosamycin D is a natural product found in Streptomyces hygroscopicus with data available.
Applications De Recherche Scientifique
Cancer Research and Treatment :
- Actinomycin D has been studied for its effects on cell proliferation and apoptosis in osteosarcoma cells. The research indicates that Actinomycin D can induce apoptosis in tumor cells by inhibiting anti-apoptotic gene transcriptions, leading to cell cycle arrest and apoptosis, suggesting its potential use in chemotherapy for treating osteosarcoma (Lu et al., 2015).
Antibacterial Research :
- Fosfomycin, an antibiotic revisited for its activity against drug-resistant Gram-negative pathogens, has been studied for its resistance mechanisms. Research on FosA proteins, which confer fosfomycin resistance, indicates their widespread presence in Gram-negative bacteria. This research suggests that targeting FosA activity could potentiate fosfomycin's effectiveness against drug-resistant bacteria (Ito et al., 2017).
Neurological Disease Research :
- Drugs like mithramycin A, which can inhibit neuronal apoptosis induced by oxidative stress and DNA damage, are being studied for their potential in treating neurological diseases. This suggests that certain DNA-binding drugs could be effective in managing diseases associated with abnormal activation of apoptosis (Chatterjee et al., 2001).
Photodynamic Therapy Research :
- The photodynamic action of Actinomycin D has been explored for its potential in photodynamic therapy. This research indicates that Actinomycin D enhances DNA photosensitization, suggesting its possible use in unique and controllable DNA cleavage methods (Pan et al., 2001).
Antitumor Drug Delivery Research :
- The use of ultrasmall graphene quantum dots for delivering drugs like Daunomycin to DNA duplexes has been investigated. This research provides insights into the dynamics of drug delivery and its interaction with DNA, aiding the development of more effective antitumor treatments (Sinha & Purkayastha, 2020).
Tuberculosis Treatment Research :
- The study of genomic responses of Mycobacterium tuberculosis to different drug treatments, including isoniazid and thiolactomycin, helps in understanding the mode of action of these drugs. This is crucial for developing more effective treatments for tuberculosis (Betts et al., 2003).
Biochemical Mechanism Studies :
- Research on enzymes like DesII, involved in the biosynthesis of bioactive compounds like TDP-D-desosamine, provides insights into the biochemical mechanisms of these processes, which is important for the development of novel antibiotics (Szu et al., 2009).
Chemical Analysis and Discrimination Research :
- Actinomycin D has been used as a chiral solvating agent for the enantiomeric determination of different chiral carboxylic acids, demonstrating its utility in chemical analysis and discrimination (Bai et al., 2019).
Immunogenic Cell Stress Research :
- The study of immunogenic cell stress induced by chemotherapy drugs like dactinomycin provides insights into how these drugs can trigger an immune response against tumors, which is significant for cancer treatment (Humeau et al., 2020).
Propriétés
Formule moléculaire |
C23H44N4O15 |
|---|---|
Poids moléculaire |
616.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)40-18-5(25)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1 |
Clé InChI |
ZMRHISCREAEQQW-MXESDJFFSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |
SMILES canonique |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |
Synonymes |
BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




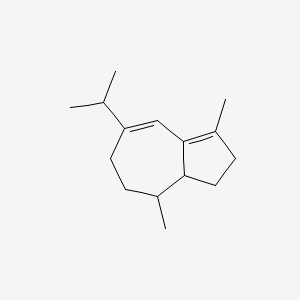
![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)
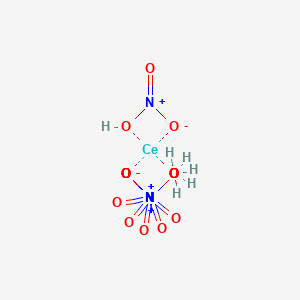

![(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1254186.png)
